molecular formula C9H10N2O2 B14862657 2-Methoxy-5,6,7,8-tetrahydroquinazolin-6-one

2-Methoxy-5,6,7,8-tetrahydroquinazolin-6-one

Cat. No.: B14862657
M. Wt: 178.19 g/mol
InChI Key: MGIBIQXCXNJLTL-UHFFFAOYSA-N
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Description

2-Methoxy-5,6,7,8-tetrahydroquinazolin-6-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a quinazoline core with a methoxy group at the 2-position and a tetrahydro structure, making it a unique and interesting molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5,6,7,8-tetrahydroquinazolin-6-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminobenzamide with methoxyacetaldehyde under acidic conditions, followed by cyclization to form the quinazolinone ring. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained around 80-100°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5,6,7,8-tetrahydroquinazolin-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of catalysts.

Major Products Formed

The major products formed from these reactions include various quinazoline and dihydroquinazolinone derivatives, which can exhibit different biological activities and properties.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: The compound has shown potential as an antibacterial and antifungal agent.

    Medicine: Research indicates its potential use in developing drugs for treating cancer, neurological disorders, and other diseases.

    Industry: It is used in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-Methoxy-5,6,7,8-tetrahydroquinazolin-6-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit ATPase activity or modulate GATA transcription factors, affecting cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-5,6,7,8-tetrahydroquinazolin-5-one
  • 2-(4-Methyl-5,6,7,8-tetrahydroquinazolin-2-yl)ethan-1-amine
  • 5’,6’,7’,8’-Tetrahydro-1’H,3’H-spiro[cyclohexane-1,2’-quinazolin]-4’-one

Uniqueness

2-Methoxy-5,6,7,8-tetrahydroquinazolin-6-one is unique due to its methoxy group, which can influence its chemical reactivity and biological activity

Properties

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

2-methoxy-7,8-dihydro-5H-quinazolin-6-one

InChI

InChI=1S/C9H10N2O2/c1-13-9-10-5-6-4-7(12)2-3-8(6)11-9/h5H,2-4H2,1H3

InChI Key

MGIBIQXCXNJLTL-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C2CC(=O)CCC2=N1

Origin of Product

United States

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